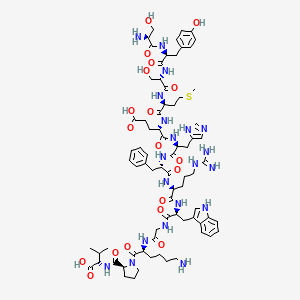
tcn-201
Descripción general
Descripción
“N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzoylhydrazinecarbonyl group, which is a common feature in many organic compounds . The compound also contains a benzenesulfonamide group, which is a functional group consisting of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzoylhydrazinecarbonyl group could potentially undergo reactions with electrophiles, and the benzenesulfonamide group could potentially act as a nucleophile .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Aplicaciones Científicas De Investigación
TCN-201: Un análisis exhaustivo de aplicaciones en investigación científica: This compound, también conocido por sus nombres químicos “N-(4-(2-benzoilhidrazinocarbonil)bencil)-3-cloro-4-fluorobenzenosulfonamida” o “3-Cloro-4-fluoro-N-[4-[[2-(fenilcarbonil)hidrazino]carbonil]bencil]bencenosulfonamida”, es un compuesto sintético con implicaciones significativas en la investigación científica. A continuación se presentan secciones detalladas que se centran en las aplicaciones únicas de this compound:
Inhibición del canal del receptor NMDA
This compound es conocido por su acción inhibitoria sobre los canales del receptor NMDA expresados en oocitos de Xenopus. Actúa como un antagonista selectivo y potente, particularmente para los receptores NMDAR que contienen GluN1/GluN2A, sobre los receptores que contienen GluN1/GluN2B .
Investigación neurológica
La selectividad del compuesto lo convierte en una herramienta valiosa en la investigación neurológica, donde ayuda a diferenciar entre los roles de los diversos subtipos de receptores NMDA en la función y enfermedad del cerebro .
Estudios de plasticidad sináptica
This compound se utiliza en estudios que examinan la plasticidad sináptica debido a su capacidad para modular la actividad del receptor NMDA, que es crucial para los procesos de aprendizaje y memoria .
Neurociencia del desarrollo
La investigación sobre el desarrollo del sistema nervioso también se beneficia de this compound, ya que permite a los científicos investigar las contribuciones específicas de los receptores que contienen GluN2A durante el desarrollo .
Descubrimiento de fármacos
La especificidad del compuesto proporciona un marco para diseñar nuevos fármacos que se dirijan a subtipos específicos de receptores NMDA sin afectar a otros, lo que podría conducir a intervenciones terapéuticas más precisas .
Patofisiología de las enfermedades
This compound ayuda a comprender la patofisiología de enfermedades como la esquizofrenia y el Alzheimer, donde los receptores NMDA juegan un papel clave .
Experimentos electrofisiológicos
En experimentos electrofisiológicos, this compound se utiliza para aislar corrientes asociadas con subtipos específicos de receptores, lo que permite dilucidar sus características individuales y sus respuestas a los estímulos .
Modelado molecular
La estructura del compuesto ayuda en los estudios de modelado molecular que tienen como objetivo comprender la conformación de unión de los ligandos en el sitio activo del receptor NMDA .
Cada aplicación proporciona una visión única del papel de this compound en el avance de nuestra comprensión de la neurobiología y ofrece posibles vías para el desarrollo terapéutico.
Para obtener información más detallada sobre cada aplicación, puede consultar las fuentes proporcionadas: Alomone Labs Springer Chemistry Europe MDPI
Mecanismo De Acción
Target of Action
TCN-201, also known as 3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent, selective, and non-competitive antagonist of the GluN1/GluN2A NMDA receptor . The NMDA receptor is a ligand-gated ion channel that mediates excitatory neurotransmission in the brain .
Mode of Action
This compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This binding inhibits NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . Thus, this compound is a negative allosteric modulator of glycine binding .
Biochemical Pathways
The NMDA receptors play a crucial role in synaptic plasticity, long-term potentiation, and long-term depression . Overactivation of NMDA receptors can result in excitotoxicity, which is associated with various neurological and neurodegenerative diseases . By selectively blocking GluN2A-containing NMDARs, this compound can modulate these biochemical pathways .
Result of Action
The primary result of this compound’s action is the inhibition of NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . This selective inhibition can modulate excitatory neurotransmission in the brain, potentially offering therapeutic benefits in conditions associated with overactivation of NMDA receptors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the extracellular concentration of glycine can affect the inhibitory activity of this compound . At low extracellular glycine concentrations, this compound prevents glycine from binding to its binding site on the GluN1-subunit
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
TCN-201 interacts with the GluN1 and GluN2A subunits of the NMDA receptor . The antagonistic effect of this compound on the GluN1/GluN2A receptor is about 30 times greater than that of TCN-213 . Tcn-213 was still able to effectively identify GluN1/GluN2A receptors .
Cellular Effects
This compound has been shown to produce only slight inhibition of GluN1/GluN2B NMDAR-mediated currents in oocytes . Its antagonism of NMDAR-mediated responses is both subtype- and glycine-dependent and more potent than TCN 213 in oocytes .
Molecular Mechanism
This compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . Occupancy of this site by this compound inhibits NMDA receptor function by reducing glycine potency . This compound is therefore a negative allosteric modulator of glycine binding .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Propiedades
IUPAC Name |
N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBXBFDXNPBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406547 | |
| Record name | tcn-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852918-02-6 | |
| Record name | tcn-201 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 852918-02-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(3S)-1-oxothiolan-3-yl]sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1682530.png)











